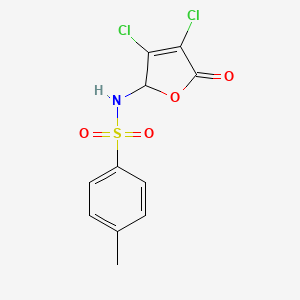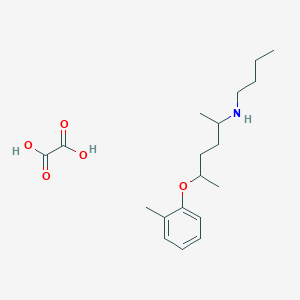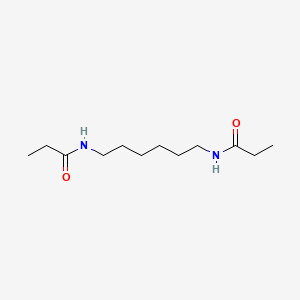
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DBFFT, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may exert its biological effects by interacting with various cellular targets. For example, it has been suggested that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may interfere with the function of mitochondria, which are the energy-producing organelles within cells.
Biochemical and Physiological Effects:
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell proliferation and differentiation. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for producing 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one and related compounds. Another area of interest is the investigation of the mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in animal models and clinical trials, which may pave the way for its use as a therapeutic agent in humans.
Méthodes De Synthèse
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde, 2-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
Applications De Recherche Scientifique
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the process of programmed cell death. It has also been found to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-4-3-5-11(18)9(10)8-14-15(21)20(16(22)23-14)13-7-2-1-6-12(13)19/h1-8H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNKHCMYXECMG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-3-butyn-2-ol](/img/structure/B5211732.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)
![8-{[5-(hydroxymethyl)-2-furyl]methyl}-1-isobutyl-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5211832.png)
![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)